Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrazino[1,2-a]indole]-7’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole moiety in this compound is a significant heterocyclic system found in many natural products and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of Ethyl 1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrazino[1,2-a]indole]-7’-carboxylate involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The spirocyclic structure is then formed through a series of cyclization reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity .
Analyse Chemischer Reaktionen
Ethyl 1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrazino[1,2-a]indole]-7’-carboxylate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Ethyl 1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrazino[1,2-a]indole]-7’-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl 1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrazino[1,2-a]indole]-7’-carboxylate involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrazino[1,2-a]indole]-7’-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various physiological roles.
The uniqueness of Ethyl 1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrazino[1,2-a]indole]-7’-carboxylate lies in its spirocyclic structure, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C17H18N2O3 |
---|---|
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
ethyl 1-oxospiro[2,3-dihydropyrazino[1,2-a]indole-4,1'-cyclobutane]-7-carboxylate |
InChI |
InChI=1S/C17H18N2O3/c1-2-22-16(21)12-5-4-11-8-14-15(20)18-10-17(6-3-7-17)19(14)13(11)9-12/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,18,20) |
InChI-Schlüssel |
IFJMRTVUCVZNPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=C3N2C4(CCC4)CNC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.